(4-Bromo-2-fluoro-5-isopropoxyphenyl)methanol
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Overview
Description
(4-Bromo-2-fluoro-5-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of phenol, featuring a bromine atom at the 4-position, a fluorine atom at the 2-position, and an isopropoxy group at the 5-position, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-5-isopropoxyphenyl)methanol typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Isopropoxylation: The isopropoxy group can be introduced via nucleophilic substitution using isopropyl alcohol and a suitable base such as potassium carbonate.
Methanol Group Addition: The methanol group can be introduced through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-5-isopropoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Bromo-2-fluoro-5-isopropoxyphenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-5-isopropoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and isopropoxy groups can influence its binding affinity and specificity. The methanol group can participate in hydrogen bonding, further affecting its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(4-Bromo-2-fluoro-5-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
(4-Bromo-2-fluoro-5-propoxyphenyl)methanol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
(4-Bromo-2-fluoro-5-isopropoxyphenyl)methanol is unique due to the specific combination of substituents on the phenyl ring, which can result in distinct chemical and biological properties compared to its analogs. The presence of the isopropoxy group can influence its solubility, reactivity, and interactions with other molecules.
Properties
Molecular Formula |
C10H12BrFO2 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
(4-bromo-2-fluoro-5-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H12BrFO2/c1-6(2)14-10-3-7(5-13)9(12)4-8(10)11/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
KMSNSBFPZMJWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)CO)F)Br |
Origin of Product |
United States |
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